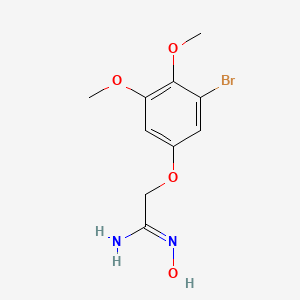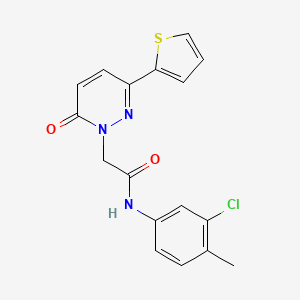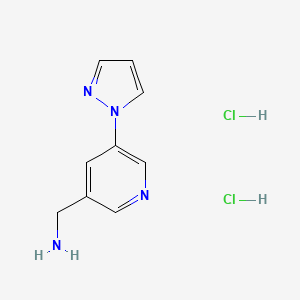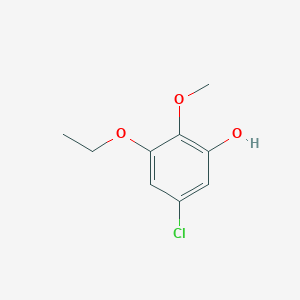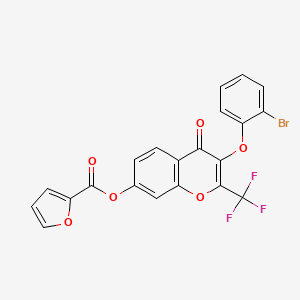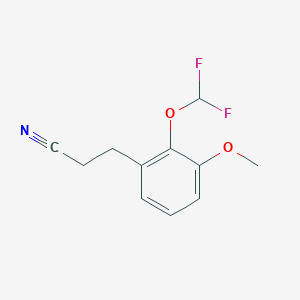
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with a propanenitrile side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile typically involves multiple steps. One common approach is the difluoromethylation of a suitable precursor, such as a phenol derivative, followed by further functionalization to introduce the methoxy and nitrile groups. The reaction conditions often require the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include difluoromethoxy-substituted aldehydes, acids, amines, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxy and nitrile groups can further modulate the compound’s physicochemical properties, influencing its bioavailability and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxy-substituted phenyl derivatives, such as:
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- N-[2-(Difluoromethoxy)phenyl]-2-methoxybenzamide
Uniqueness
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
Fórmula molecular |
C11H11F2NO2 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3-[2-(difluoromethoxy)-3-methoxyphenyl]propanenitrile |
InChI |
InChI=1S/C11H11F2NO2/c1-15-9-6-2-4-8(5-3-7-14)10(9)16-11(12)13/h2,4,6,11H,3,5H2,1H3 |
Clave InChI |
STEPGWKIHDLWPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC(F)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


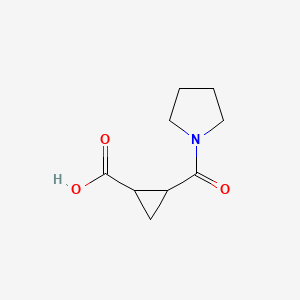
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
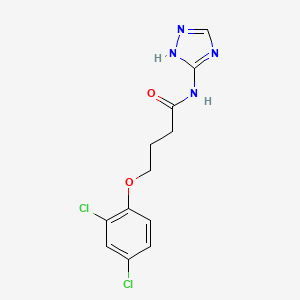

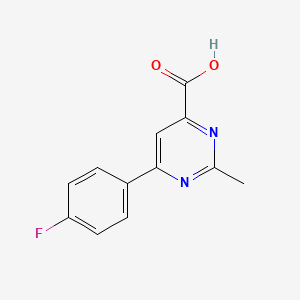
![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
